molecular formula C10H9BrFN B2950022 1-(2-bromoethyl)-5-fluoro-1H-indole CAS No. 1865988-59-5

1-(2-bromoethyl)-5-fluoro-1H-indole

Cat. No.: B2950022
CAS No.: 1865988-59-5
M. Wt: 242.091
InChI Key: QISUTVLUPHJMDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Bromoethyl)-5-fluoro-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a bromine atom attached to an ethyl group at the first position and a fluorine atom at the fifth position of the indole ring. Indoles are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals.

Mechanism of Action

Preparation Methods

The synthesis of 1-(2-bromoethyl)-5-fluoro-1H-indole can be achieved through several synthetic routes. One common method involves the bromination of 5-fluoroindole followed by the alkylation of the resulting 5-fluoro-1H-indole with 2-bromoethanol. The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(2-Bromoethyl)-5-fluoro-1H-indole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, reacting with sodium azide can lead to the formation of azido derivatives.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized products.

    Reduction Reactions: Reduction of the compound can lead to the removal of the bromine atom, resulting in the formation of 5-fluoro-1H-indole.

Common reagents and conditions used in these reactions include bases like sodium hydroxide, reducing agents such as lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(2-Bromoethyl)-5-fluoro-1H-indole has several scientific research applications, including:

Comparison with Similar Compounds

1-(2-Bromoethyl)-5-fluoro-1H-indole can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(2-bromoethyl)-5-fluoroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrFN/c11-4-6-13-5-3-8-7-9(12)1-2-10(8)13/h1-3,5,7H,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISUTVLUPHJMDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2CCBr)C=C1F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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